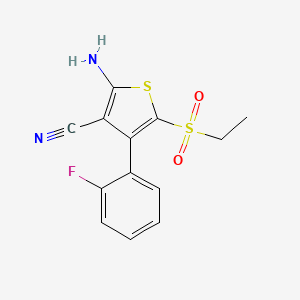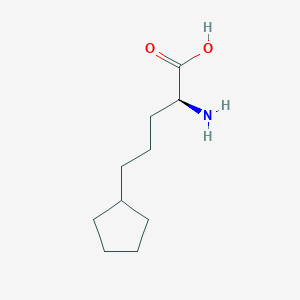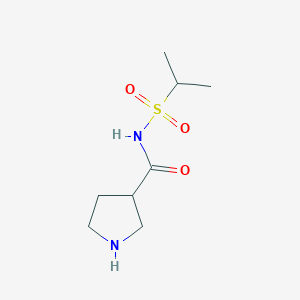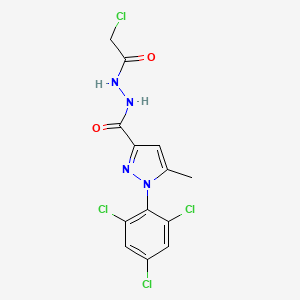
2-Amino-5-(ethylsulfonyl)-4-(2-fluorophenyl)thiophene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(etilsulfonil)-4-(2-fluorofenil)tiofeno-3-carbonitrilo es un compuesto orgánico sintético que pertenece a la familia del tiofeno. Los tiofenos son heterociclos que contienen azufre conocidos por sus diversas propiedades químicas y aplicaciones en varios campos, incluidos los productos farmacéuticos, agroquímicos y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Amino-5-(etilsulfonil)-4-(2-fluorofenil)tiofeno-3-carbonitrilo generalmente implica reacciones orgánicas de varios pasos. Las rutas sintéticas comunes pueden incluir:
Formación del anillo de tiofeno: Esto se puede lograr a través de reacciones de ciclización que involucran precursores que contienen azufre.
Introducción de sustituyentes: Los grupos etilsulfonilo, fluorofenilo y amino se pueden introducir mediante diversas reacciones de sustitución.
Adición del grupo nitrilo: El grupo carbonitrilo se puede agregar mediante reacciones de cianación.
Métodos de producción industrial
Los métodos de producción industrial pueden implicar optimizar las condiciones de reacción para lograr altos rendimientos y pureza. Esto puede incluir el uso de catalizadores, temperaturas controladas y disolventes específicos para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Amino-5-(etilsulfonil)-4-(2-fluorofenil)tiofeno-3-carbonitrilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden modificar el grupo nitrilo para formar aminas u otros derivados.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Reactivos de sustitución: Halógenos, nucleófilos como aminas o alcoholes.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos, mientras que la reducción puede producir aminas primarias.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco para diversas aplicaciones terapéuticas.
Industria: Utilizado en el desarrollo de materiales avanzados, como semiconductores orgánicos.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-5-(etilsulfonil)-4-(2-fluorofenil)tiofeno-3-carbonitrilo depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Las vías involucradas pueden incluir la inhibición de enzimas específicas o la unión a sitios receptores, lo que lleva a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
2-Amino-4-(2-fluorofenil)tiofeno-3-carbonitrilo: Carece del grupo etilsulfonilo.
5-(Etilsulfonil)-4-(2-fluorofenil)tiofeno-3-carbonitrilo: Carece del grupo amino.
2-Amino-5-(metilsulfonil)-4-(2-fluorofenil)tiofeno-3-carbonitrilo: Contiene un grupo metilsulfonilo en lugar de un grupo etilsulfonilo.
Singularidad
La presencia del grupo etilsulfonilo en 2-Amino-5-(etilsulfonil)-4-(2-fluorofenil)tiofeno-3-carbonitrilo puede conferir propiedades químicas únicas, como una mayor solubilidad o una reactividad específica, lo que lo distingue de compuestos similares.
Propiedades
Fórmula molecular |
C13H11FN2O2S2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-amino-5-ethylsulfonyl-4-(2-fluorophenyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C13H11FN2O2S2/c1-2-20(17,18)13-11(9(7-15)12(16)19-13)8-5-3-4-6-10(8)14/h3-6H,2,16H2,1H3 |
Clave InChI |
KCJILDLXRHCRDI-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(2,2-Difluoropropoxy)phenyl]methanol](/img/structure/B12075789.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)
![6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12075827.png)








